7-fluoro-1-benzofuran-4-carboxylic acid
Overview
Description
7-fluoro-1-benzofuran-4-carboxylic acid is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a fluorine atom at the 7th position and a carboxylic acid group at the 4th position makes this compound unique. Benzofuran derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which 7-fluoro-1-benzofuran-4-carboxylic acid belongs, have been found to exhibit a wide range of biological and pharmacological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes .
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells , suggesting that this compound may also have similar effects.
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in cell growth, inflammation, and other cellular processes .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by various factors, including the compound’s chemical structure and the presence of functional groups .
Result of Action
Benzofuran derivatives have been found to exhibit a range of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it is possible that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the specific conditions of the biological system in which the compound is present .
Biochemical Analysis
Cellular Effects
Benzofuran compounds have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-benzofuran-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 7-fluoro-2-hydroxybenzaldehyde.
Cyclization: The precursor undergoes cyclization to form the benzofuran ring. This can be achieved through various methods, including
Carboxylation: The final step involves the introduction of the carboxylic acid group at the 4th position. This can be achieved through carboxylation reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the manufacturer and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-1-benzofuran-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms such as alcohols.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
7-fluoro-1-benzofuran-4-carboxylic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
7-fluoro-1-benzofuran-4-carboxylic acid: Unique due to the presence of both a fluorine atom and a carboxylic acid group.
4-fluoro-1-benzofuran-7-carboxylic acid: Similar structure but with different positions of the fluorine and carboxylic acid groups.
Benzofuran-7-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities.
Uniqueness
The presence of the fluorine atom at the 7th position and the carboxylic acid group at the 4th position makes this compound unique. This specific arrangement may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
7-fluoro-1-benzofuran-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELIAGSOLXPTAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=CO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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